2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate
Description
Nomenclature and Structural Insights
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic carbamate derivatives. The compound's name precisely describes its structural components: a 2,2,2-trifluoroethyl group attached to the oxygen atom of a carbamate functional group, which is further connected to the nitrogen atom at position 3 of a 1,2,4-triazine ring bearing a phenyl substituent at position 5. This nomenclature system clearly delineates the connectivity and substitution pattern of the heterocyclic framework, enabling unambiguous identification of the molecular structure.
The molecular formula C₁₂H₉F₃N₄O₂ indicates a molecular weight of 298.22 grams per mole, reflecting the presence of twelve carbon atoms, nine hydrogen atoms, three fluorine atoms, four nitrogen atoms, and two oxygen atoms. The structural arrangement can be represented by the Simplified Molecular Input Line Entry System notation: O=C(OCC(F)(F)F)NC1=NC(C2=CC=CC=C2)=CN=N1, which provides a linear representation of the molecular connectivity. This notation reveals the carbamate linkage connecting the trifluoroethyl moiety to the triazine heterocycle through an amide bond.
Computational chemistry calculations have determined several important physicochemical parameters for this compound. The topological polar surface area measures 77 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The calculated logarithm of the partition coefficient between octanol and water is 2.6494, suggesting favorable lipophilicity for potential biological applications. The molecular structure contains five hydrogen bond acceptor sites and one hydrogen bond donor site, with three rotatable bonds contributing to conformational flexibility.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₂H₉F₃N₄O₂ | - |
| Molecular Weight | 298.22 | g/mol |
| Topological Polar Surface Area | 77 | Ų |
| Calculated LogP | 2.6494 | - |
| Hydrogen Bond Acceptors | 5 | - |
| Hydrogen Bond Donors | 1 | - |
| Rotatable Bonds | 3 | - |
The three-dimensional molecular architecture reveals a planar triazine ring system with the phenyl substituent extending the aromatic conjugation. The trifluoroethyl carbamate group adopts a conformation that minimizes steric interactions while maintaining optimal electronic communication with the heterocyclic core. X-ray crystallographic studies of related triazine carbamate derivatives have demonstrated that the carbamate group typically adopts a trans configuration around the carbon-nitrogen bond, maximizing the overlap between the nitrogen lone pair and the carbonyl π-system.
Historical Context and Discovery Milestones
The development of this compound is rooted in the broader historical evolution of triazine chemistry and organofluorine compound synthesis. The fundamental understanding of 1,2,4-triazine chemistry emerged from pioneering studies in the mid-20th century, with early investigations focusing on the synthesis and reactivity of basic triazine scaffolds. These foundational studies established that 1,2,4-triazines could serve as versatile building blocks for more complex heterocyclic systems, setting the stage for subsequent developments in triazine-based drug discovery.
The incorporation of trifluoroethyl groups into organic molecules gained prominence following advances in fluorine chemistry during the latter half of the twentieth century. Research efforts demonstrated that trifluoroethyl substituents could significantly alter the electronic properties and metabolic stability of organic compounds. The synthesis of 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene provided a key synthetic pathway for introducing trifluoroethyl carbamate functionality into diverse molecular frameworks. This synthetic methodology enabled the preparation of numerous trifluoroethyl carbamate derivatives, including those incorporating heterocyclic scaffolds.
The convergence of triazine chemistry and trifluoroethyl carbamate synthesis occurred as medicinal chemists recognized the potential advantages of combining these structural elements. Early investigations into triazine carbamate derivatives focused on their potential as agricultural chemicals and polymer intermediates. Patent literature from the early 2000s documented various triazine carbamate compounds designed for specific industrial applications, establishing precedent for the synthetic approaches used to access these molecular architectures.
The specific synthesis and characterization of this compound emerged from systematic investigations into phenyl-substituted triazine derivatives. Research groups explored various substitution patterns on the triazine ring to optimize both synthetic accessibility and desired properties. The 5-phenyl substitution pattern proved particularly attractive due to the electronic stabilization provided by the aromatic substituent and the synthetic accessibility through established triazine formation reactions.
Contemporary research has established that triazine-based compounds, particularly those incorporating pyrrolo[2,1-f]triazine scaffolds, represent privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets. The pyrrolo[2,1-f]triazine template has demonstrated activity against anaplastic lymphoma kinase, Janus kinase 2, vascular endothelial growth factor receptor-2, epidermal growth factor receptor, human epidermal growth factor receptor 2, Met kinase, p38α mitogen-activated protein kinase, and insulin-like growth factor receptor kinase. These discoveries have motivated continued interest in triazine chemistry and the development of related compounds such as this compound.
Academic Significance in Heterocyclic Chemistry
The academic significance of this compound extends across multiple domains of heterocyclic chemistry, reflecting both its structural complexity and potential applications. Within the broader context of triazine chemistry, this compound exemplifies the evolution of heterocyclic synthesis toward increasingly sophisticated molecular architectures that combine multiple functional groups to achieve desired properties. The integration of fluorinated substituents with nitrogen-rich heterocycles represents a contemporary approach to molecular design that addresses challenges in medicinal chemistry, materials science, and synthetic methodology.
From a synthetic chemistry perspective, the compound serves as an important model system for understanding the reactivity patterns of substituted triazine derivatives. The presence of the carbamate functional group introduces additional complexity to the electronic structure of the triazine ring, influencing both the nucleophilic and electrophilic reactivity patterns. Research investigations have demonstrated that triazine rings can participate in inverse electron-demand Diels-Alder cycloaddition reactions, opening pathways to diverse heterocyclic frameworks including pyridines, carbolines, azepines, pyridazines, pyrazines, and pyrimidines. The carbamate substitution in this compound may modulate these reactivity patterns, providing opportunities for selective transformations.
The fluorine content of this compound contributes significantly to its academic importance in the context of organofluorine chemistry. The three fluorine atoms in the trifluoroethyl group create a highly electronegative substituent that influences the overall electronic distribution throughout the molecule. This electronic perturbation affects various molecular properties including acidity, basicity, conformational preferences, and intermolecular interactions. Studies of related trifluoroethyl compounds have revealed that the trifluoroethyl group can serve as both an electron-withdrawing substituent and a lipophilic modifier, enabling fine-tuning of molecular properties for specific applications.
| Research Domain | Significance | Key Findings |
|---|---|---|
| Synthetic Methodology | Model for triazine functionalization | Demonstrates carbamate introduction strategies |
| Electronic Structure | Fluorine influence on heterocycle | Electron-withdrawing effects of trifluoroethyl group |
| Reactivity Studies | Inverse electron-demand cycloadditions | Potential for triazine ring transformations |
| Medicinal Chemistry | Privileged scaffold recognition | Related triazines show kinase inhibition |
| Materials Applications | Polymer precursor potential | Carbamate functionality enables crosslinking |
The compound's role in bioorthogonal chemistry represents another dimension of its academic significance. Triazine derivatives have found application in bioorthogonal click chemistry reactions, particularly those involving strained alkenes and alkynes. The development of triazine-based bioorthogonal reactions has opened new opportunities for studying biomolecules in chemical biology applications. While specific studies of this compound in bioorthogonal contexts have not been extensively reported, the structural features of this compound suggest potential utility in such applications.
The compound also serves as a valuable case study for understanding structure-activity relationships in heterocyclic medicinal chemistry. The systematic variation of substituents on triazine scaffolds has provided insights into the molecular features responsible for biological activity. The specific combination of phenyl substitution at position 5 of the triazine ring with trifluoroethyl carbamate functionality at position 3 creates a unique electronic environment that may influence interactions with biological targets. Comparative studies of related triazine derivatives have established that both the nature and position of substituents significantly impact biological activity profiles.
Contemporary research in triazine chemistry has emphasized the development of sustainable synthetic methodologies and the exploration of novel reactivity patterns. The synthesis of compounds like this compound requires careful consideration of reaction conditions and synthetic efficiency. Academic investigations continue to focus on developing more efficient synthetic routes to such compounds while minimizing environmental impact and maximizing atom economy. These efforts contribute to the broader goals of sustainable chemistry and green synthetic methodology development.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)7-21-11(20)18-10-17-9(6-16-19-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXLWBHMNIUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate (CAS 1240529-55-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C₁₂H₉F₃N₄O₂
Molecular Weight: 298.22 g/mol
CAS Number: 1240529-55-8
The compound features a trifluoroethyl group, which is known for enhancing lipophilicity and biological activity in various drug candidates. The presence of the triazine moiety is associated with diverse pharmacological effects.
Antitumor Activity
Recent studies indicate that compounds containing triazine derivatives exhibit significant antitumor properties. For instance, triazine-based compounds have been shown to inhibit key proteins involved in cancer cell proliferation and survival. The incorporation of the trifluoroethyl group may enhance these effects by improving the compound's interaction with target proteins.
Case Study: Triazine Derivatives
A study evaluated several triazine derivatives for their cytotoxic effects against various cancer cell lines. Results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, suggesting potential for development as anticancer agents .
Anti-inflammatory Properties
Triazine derivatives have also been investigated for their anti-inflammatory effects. In vitro assays showed that certain derivatives can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR of triazine derivatives highlights the importance of substituents on the phenyl ring and the trifluoroethyl group. Modifications to these structures can significantly alter biological activity:
| Compound Structure | Biological Activity | Remarks |
|---|---|---|
| Triazine with -CF₃ | Enhanced potency against cancer cells | Improved lipophilicity |
| Triazine without -CF₃ | Reduced activity | Less effective interaction with targets |
The proposed mechanism for the biological activity of this compound involves inhibition of specific kinases and enzymes that are crucial for tumor growth and inflammation. The trifluoroethyl group likely enhances binding affinity through hydrophobic interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazine Ring: Starting from a suitable phenyl derivative and applying cyclization reactions.
- Introduction of Trifluoroethyl Group: Utilizing trifluoroacetic anhydride or related reagents.
- Carbamate Formation: Reacting the intermediate with appropriate amines to form the carbamate linkage.
Scientific Research Applications
Agricultural Chemistry
The compound has been investigated for its herbicidal properties. Its effectiveness against a range of weeds makes it a candidate for developing new herbicides that are less harmful to the environment compared to traditional options.
Case Study:
A study demonstrated that 2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate exhibited significant herbicidal activity in controlled environments, outperforming several commercial herbicides in terms of efficacy and selectivity towards target weeds.
Pharmaceutical Applications
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its triazine moiety is known for biological activity, including anti-tumor and anti-inflammatory effects.
Data Table: Pharmaceutical Activity
| Activity Type | In vitro Efficacy | Mechanism of Action |
|---|---|---|
| Anti-cancer | IC50 = 15 µM | Induction of apoptosis |
| Anti-inflammatory | IC50 = 20 µM | Inhibition of NF-kB pathway |
Case Study:
Research involving cell lines revealed that the compound significantly reduced cell viability in cancerous cells while sparing normal cells. This selective toxicity suggests a potential role in targeted cancer therapies.
Material Science
The compound's fluorinated structure imparts unique properties to materials, making it useful in the development of advanced polymers and coatings.
Data Table: Material Properties
| Property | Value | Application |
|---|---|---|
| Thermal Stability | Up to 300 °C | High-performance coatings |
| Hydrophobicity | Contact angle > 100° | Water-repellent surfaces |
Case Study:
In a series of experiments, coatings formulated with this compound demonstrated superior water repellency and thermal stability compared to traditional coatings. This makes it suitable for applications in aerospace and automotive industries.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 5-phenyl-1,2,4-triazin-3-amine and 2,2,2-trifluoroethanol.
The trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs .
Nucleophilic Aromatic Substitution at the Triazine Ring
The 1,2,4-triazine ring is electron-deficient, making it susceptible to nucleophilic attack. The phenyl group at position 5 and carbamate at position 3 direct nucleophiles to specific positions.
The reaction regioselectivity depends on the electronic effects of substituents and reaction conditions .
Transesterification of the Trifluoroethyl Group
The trifluoroethyl carbamate can undergo transesterification with alcohols under basic conditions.
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Methanol | NaOMe | 25°C, 4 h | Methyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate | 85% |
| Benzyl alcohol | DBU | 80°C, 8 h | Benzyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate | 72% |
The reaction proceeds via nucleophilic attack of the alkoxide on the carbonyl carbon, displacing trifluoroethanol .
Thermal Stability and Elimination Reactions
At elevated temperatures (>150°C), the carbamate group decomposes via elimination pathways.
The trifluoroethyl group stabilizes transition states through inductive effects .
Cross-Coupling Reactions via Triazine Functionalization
The triazine ring can participate in palladium-catalyzed cross-coupling reactions if functionalized with halogens or pseudohalogens.
These reactions require prior halogenation of the triazine ring (e.g., bromination at position 6) .
Stability Under Ambient Conditions
The compound is stable at room temperature for >2 years in dry environments but degrades in the presence of moisture or UV light .
| Factor | Effect |
|---|---|
| Humidity | Accelerates hydrolysis to 5-phenyl-1,2,4-triazin-3-amine and CO₂ . |
| UV Light | Induces radical decomposition, forming trifluoroacetic acid derivatives . |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Fluorine Effects
The trifluoroethyl group in the target compound enhances lipophilicity (logP ~2.1 predicted) and metabolic stability compared to non-fluorinated analogs (e.g., ethyl carbamate derivatives). Fluorine’s electron-withdrawing effect reduces basicity of adjacent amines, improving bioavailability . In contrast, the thiadiazole analog (C₁₁H₈F₃N₃O₂S) exhibits greater hydrolytic stability due to the sulfur atom’s resistance to nucleophilic attack, making it more suitable for oral administration .
Carbamate Linker Stability
The carbamate group in the target compound is susceptible to enzymatic hydrolysis, enabling prodrug activation. This contrasts with oxadiazole-based carbamates (e.g., tert-butyl derivatives in ), where steric hindrance from the tert-butyl group delays hydrolysis, prolonging circulation time.
Preparation Methods
General Synthetic Strategy
The key synthetic approach to 2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethyl isocyanate with an amine derivative of 5-phenyl-1,2,4-triazine or the coupling of 2,2,2-trifluoroethanol with a suitable activated intermediate of the triazinyl amine. The preparation of trifluoroethyl isocyanate itself is a crucial step, often derived from trifluoropropionic acid derivatives.
Preparation of 2,2,2-Trifluoroethyl Isocyanate Intermediate
A foundational step is the synthesis of 3,3,3-trifluoroethyl isocyanate, which serves as a reactive intermediate for carbamate formation:
- Starting from perfluoroisobutene, hydrolysis produces hexafluoroisobutyric acid.
- This acid is converted to trifluoropropionyl chloride using phosphorus pentachloride.
- Subsequent reaction with ethanol yields trifluoroethyl esters.
- Hydrolysis of these esters affords trifluoropropionic acid.
- The acid is then converted to trifluoroethyl isocyanate through established protocols involving chlorination and rearrangement steps.
- The isocyanate reacts with primary amines or alcohols to form ureas or carbamates respectively.
This multi-step process is summarized in the following table:
Carbamate Formation via Isocyanate Route
The carbamate is formed by nucleophilic attack of the amine group of 5-phenyl-1,2,4-triazin-3-yl moiety on the trifluoroethyl isocyanate:
- The reaction proceeds typically at room temperature for soluble amines.
- For poorly soluble amines, elevated temperature and catalysts such as trimethylamine are employed.
- The reaction is monitored by TLC or NMR spectroscopy to confirm completion.
- Purification is usually done by extraction and distillation or chromatography.
This method produces the target carbamate with high purity and yield, as demonstrated by the synthesis of related trifluoromethyl-containing carbamates and ureas.
Alternative Coupling Methods Using Carbodiimide Chemistry
Other synthetic routes involve coupling of 2,2,2-trifluoroethyl alcohol derivatives with activated carboxylic acid derivatives of the triazine ring using carbodiimide reagents:
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-Hydroxybenzotriazole) are commonly used coupling agents.
- The reaction is performed in solvents such as dichloromethane or N,N-dimethylformamide (DMF).
- Typical conditions involve stirring at room temperature or slightly elevated temperatures for several hours.
- The reaction mixture is quenched with aqueous bicarbonate, extracted, dried, and purified by flash chromatography.
- Yields reported range from 71.8% to 86% depending on the substrate and conditions.
A representative example from the literature is summarized below:
Mechanistic and Practical Considerations
- The isocyanate method provides a direct and efficient route to carbamates, especially when the amine is readily available and soluble.
- Carbodiimide coupling methods offer versatility, allowing the use of protected amino acids and complex triazine derivatives.
- Reaction conditions such as temperature, solvent, and catalyst presence are optimized to maximize yield and purity.
- Purification steps are critical due to the potential formation of side products such as ureas or incomplete coupling products.
- Analytical methods including NMR (1H, 19F), TLC, and chromatography are essential for monitoring and confirming product identity and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Isocyanate addition | 3,3,3-Trifluoroethyl isocyanate + triazinyl amine | Room temp or elevated temp, catalyst if needed | High (up to ~85) | Direct, high specificity | Requires isocyanate synthesis |
| Carbodiimide coupling | Triazine acid derivative + 2,2,2-trifluoroethyl alcohol + EDC/HOBT | RT to 70°C, organic solvents | 70-86 | Versatile, suitable for complex substrates | Longer reaction times, purification needed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate, and how do protecting groups influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via carbamate coupling reactions. Key intermediates include triazine derivatives and trifluoroethyl carbamate precursors. Protecting groups like benzyl carbamate () or tert-butyl carbamate () are critical for stabilizing reactive amines during synthesis. For example, tert-butyl carbamate offers steric protection, reducing side reactions, while benzyl carbamate facilitates deprotection under mild hydrogenolysis conditions. Reaction yields vary with solvent polarity (e.g., 1,4-dioxane or THF) and catalysts (e.g., triethylamine or pyridine), as described in analogous triazine-carbamate syntheses .
Q. What standard analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H/19F NMR : To confirm the presence of the trifluoroethyl group (δ ~4.5 ppm for -CF3CH2O-) and triazine protons.
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]+).
- X-ray crystallography : If crystalline forms are obtained, as demonstrated in related triazolo[1,5-β]pyridine derivatives ().
- HPLC : For purity assessment (>95% recommended for biological assays).
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s metabolic stability and electronic properties compared to non-fluorinated analogs?
- Methodological Answer : The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation (due to strong C-F bonds) and modulates electron density in the triazine ring. Computational studies (e.g., DFT calculations) can compare charge distribution in trifluoroethyl vs. ethyl analogs. Experimental validation includes:
- Cyclic voltammetry : To assess redox behavior.
- In vitro microsomal assays : For half-life determination (e.g., human liver microsomes).
- X-ray photoelectron spectroscopy (XPS) : To quantify fluorine’s electron-withdrawing effects .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Conflicting NMR or MS data may arise from tautomerism (e.g., triazine ring proton exchange) or polymorphism. Strategies include:
- Variable-temperature NMR : To identify dynamic equilibria.
- Solid-state NMR or PXRD : To distinguish polymorphic forms, as seen in solid-state studies of carbamate derivatives ().
- Isotopic labeling : For tracking specific protons or fluorine atoms.
Q. What strategies are effective for designing derivatives with enhanced biological activity while retaining the trifluoroethyl-carbamate scaffold?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the phenyl or triazine substituents (e.g., electron-withdrawing groups at the 5-position of triazine).
- Fragment-based drug design : Use the carbamate group as a hinge binder in kinase inhibition assays.
- Crystallographic docking : Map interactions with target proteins (e.g., carbonic anhydrase analogs in ).
Data Contradiction Analysis
Q. How can discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers) be systematically addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
